Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate
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Overview
Description
Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses. The compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate typically involves the reaction of 2-chlorobenzyl bromide with methyl oxazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the benzylic position, where the chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzylamine derivative.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Scientific Research Applications
Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The oxazole ring and the chlorobenzyl group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate can be compared with other similar compounds such as:
Methyl 2-(chloromethyl)oxazole-4-carboxylate: This compound has a similar structure but with a chloromethyl group instead of a chlorobenzyl group.
Methyl 2-(4-hydroxybenzyl)-oxazole-4-carboxylate: This compound features a hydroxybenzyl group instead of a chlorobenzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-11(14-10)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTJAEMVZSBTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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